2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy, dimethyl, and sulfonamide groups, along with a pyrazole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Thiophene Group: The thiophene group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring and heterocyclic moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and thiophene rings, which are known to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyrazole and thiophene groups.
N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy and dimethyl substitutions.
2-methoxy-4,5-dimethyl-N-(2-thiophen-3-yl)ethylbenzenesulfonamide: Lacks the pyrazole group.
Uniqueness
The uniqueness of 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-9-17(24-3)18(10-14(13)2)26(22,23)20-11-16(15-5-8-25-12-15)21-7-4-6-19-21/h4-10,12,16,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQWPARWSXGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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